3-Methylphenethylamine
Overview
Description
3-Methylphenethylamine: is an organic compound with the chemical formula C₉H₁₃N . It is a derivative of phenethylamine, characterized by a methyl group attached to the third carbon of the benzene ring. This compound is known for its role as a trace amine associated receptor 1 (TAAR1) agonist .
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Medicine:
Industry:
Mechanism of Action
Target of Action
3-Methylphenethylamine (3MPEA) is an organic compound that primarily targets the human trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that plays a crucial role in regulating neurotransmission in the brain .
Mode of Action
3MPEA acts as an agonist at the TAAR1 receptor . This means it binds to this receptor and activates it. This activation can lead to a series of biochemical reactions inside the cell .
Biochemical Pathways
The activation of TAAR1 by 3MPEA can influence several biochemical pathways. This can affect the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin, thereby influencing their levels in the synaptic cleft .
Pharmacokinetics
Given its structural similarity to amphetamines, it may share some pharmacokinetic properties with these compounds .
Result of Action
The activation of TAAR1 by 3MPEA can lead to changes in neurotransmitter levels in the brain. This can result in various physiological effects, depending on the specific neurotransmitters involved and the regions of the brain affected . Detailed information on the specific molecular and cellular effects of 3mpea is currently limited .
Action Environment
The action, efficacy, and stability of 3MPEA can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with 3MPEA or its target receptor . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Methylphenethylamine is known to interact with the human trace amine associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor expressed in the brain and known to influence monoaminergic systems . This compound, as a TAAR1 agonist, can activate this receptor, potentially influencing neurotransmission processes .
Cellular Effects
As a TAAR1 agonist, it is known to influence monoaminergic systems . This could potentially impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its action as a TAAR1 agonist . TAAR1 is known to regulate neurotransmission in monoaminergic systems . By activating TAAR1, this compound could influence the function of these systems, potentially leading to changes in neurotransmitter release, receptor activation, and downstream signaling pathways .
Metabolic Pathways
It is known that phenethylamine, a related compound, is metabolized by phenylethanolamine N-methyltransferase . It is possible that similar enzymes could be involved in the metabolism of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 3-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methylphenethylamine can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve catalysts like aluminum chloride for Friedel-Crafts alkylation or acylation.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the benzene ring.
Comparison with Similar Compounds
- Amphetamine (α-methylphenethylamine)
- β-Methylphenethylamine
- N-Methylphenethylamine
Comparison:
- Amphetamine: Known for its potent stimulant effects and use in treating attention deficit hyperactivity disorder (ADHD). It has a methyl group on the alpha carbon, which significantly enhances its potency compared to 3-methylphenethylamine .
- β-Methylphenethylamine: Similar in structure but with a methyl group on the beta carbon, affecting its pharmacological profile .
- N-Methylphenethylamine: An isomer with a methyl group on the nitrogen, sharing similar TAAR1 agonist properties but differing in potency and metabolic stability .
This compound is unique due to its specific substitution pattern, which influences its interaction with TAAR1 and its overall pharmacological profile .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methylphenethylamine involves the alkylation of benzylamine with 3-chloropropene followed by reduction of the resulting imine.", "Starting Materials": [ "Benzylamine", "3-Chloropropene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Add 3-chloropropene dropwise to a solution of benzylamine in ethanol and heat the mixture at reflux for several hours.", "Cool the reaction mixture and add hydrochloric acid to protonate the amine.", "Extract the product with diethyl ether and wash the organic layer with sodium hydroxide solution.", "Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.", "Dissolve the crude product in ethanol and add sodium borohydride to reduce the imine to the amine.", "Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether.", "Wash the organic layer with sodium hydroxide solution and dry over anhydrous magnesium sulfate.", "Evaporate the solvent to obtain the pure 3-Methylphenethylamine." ] } | |
CAS No. |
55755-17-4 |
Molecular Formula |
C9H14N+ |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
2-(3-methylphenyl)ethylazanium |
InChI |
InChI=1S/C9H13N/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6,10H2,1H3/p+1 |
InChI Key |
GUERDLPJJJMIEU-UHFFFAOYSA-O |
SMILES |
CC1=CC(=CC=C1)CCN |
Canonical SMILES |
CC1=CC(=CC=C1)CC[NH3+] |
Pictograms |
Corrosive |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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